L-lysyl-L-lysine dihydrochloride

Catalog No.
S1903237
CAS No.
52123-30-5
M.F
C12H28Cl2N4O3
M. Wt
347.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-lysyl-L-lysine dihydrochloride

CAS Number

52123-30-5

Product Name

L-lysyl-L-lysine dihydrochloride

IUPAC Name

6-amino-2-(2,6-diaminohexanoylamino)hexanoic acid;dihydrochloride

Molecular Formula

C12H28Cl2N4O3

Molecular Weight

347.28 g/mol

InChI

InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H

InChI Key

LXQFWEBCTJENGB-UHFFFAOYSA-N

SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl

Enzyme-Cleavable Linker

L-lysyl-L-lysine dihydrochloride functions as an enzyme-cleavable linker []. Linkers are chemical spacers that connect various biomolecules. In this case, L-lysyl-L-lysine dihydrochloride can join multiple biologically active peptides (short chains of amino acids) together [].

The "enzyme-cleavable" aspect refers to the linker's susceptibility to breakdown by specific enzymes within the body. This characteristic allows the linked peptides to be released at a desired location or after a certain amount of time [].

Delivering Multiple Biologically Active Peptides

The primary application of L-lysyl-L-lysine dihydrochloride in scientific research lies in its ability to deliver multiple bioactive peptides [, ]. Researchers can attach several peptides to the linker, creating a single molecule with combined functionalities.

For instance, a peptide with targeting properties could be linked to a therapeutic peptide using L-lysyl-L-lysine dihydrochloride. The linker would then deliver the therapeutic peptide to the target site after being cleaved by enzymes [].

  • Origin: L-lysyl-L-lysine dihydrochloride is a synthetic molecule derived from L-lysine, an essential amino acid not produced by the human body [].
  • Significance: This compound functions as an enzyme-cleavable linker. Linkers are used to connect various biomolecules, and the enzyme-cleavable property allows researchers to control the release of attached molecules within a cell or organism []. This makes it valuable for delivering multiple biologically active peptides in a single construct [, ].

Molecular Structure Analysis

L-lysyl-L-lysine dihydrochloride consists of two L-lysine amino acids linked together by an amide bond. Each lysine has an amino group (NH2) and a carboxylic acid group (COOH). The dihydrochloride part refers to the presence of two hydrochloride (HCl) groups, making the molecule positively charged at physiological pH [].


Chemical Reactions Analysis

Specific information on the synthesis of L-lysyl-L-lysine dihydrochloride is not readily available in scientific literature. However, standard peptide synthesis techniques involving coupling agents like dicyclohexylcarbodiimide (DCC) can likely be employed to synthesize it from L-lysine [].

The key reaction of interest is its enzymatic cleavage. Specific enzymes, like trypsin or chymotrypsin, can cleave the amide bond between the two lysine residues, resulting in the separation of the linked molecules [].

L-lysyl-L-lysine dihydrochloride acts as a spacer molecule that connects bioactive peptides. Once delivered into a cell, specific enzymes can cleave the linker, releasing the attached peptides at the desired location and time []. This controlled release allows for targeted delivery and potentially improved therapeutic effects.

Sequence

KK

Dates

Modify: 2023-08-16

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